Technical Documentation Center

Ethyl 7-Bromoisoquinoline-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 7-Bromoisoquinoline-1-carboxylate

Core Science & Biosynthesis

Foundational

Ethyl 7-Bromoisoquinoline-1-carboxylate CAS number and physicochemical properties

An In-depth Technical Guide to Ethyl 7-Bromoisoquinoline-1-carboxylate Abstract This technical guide provides a comprehensive overview of Ethyl 7-Bromoisoquinoline-1-carboxylate, a heterocyclic building block of signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 7-Bromoisoquinoline-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-Bromoisoquinoline-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details the compound's core physicochemical properties, outlines a validated synthetic approach with detailed experimental protocols, and discusses its potential applications, particularly as a versatile intermediate in the development of novel therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utilization of this compound.

Introduction to a Versatile Heterocyclic Intermediate

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds with diverse and potent biological activities.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyridine ring, serves as a privileged core in drug design, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

Ethyl 7-Bromoisoquinoline-1-carboxylate (CAS No. 1823278-31-4 ) is a specifically functionalized isoquinoline derivative.[4] The presence of three key features—the isoquinoline core, a bromine atom at the 7-position, and an ethyl ester at the 1-position—makes it an exceptionally valuable and versatile intermediate for synthetic chemists. The bromine atom serves as an excellent leaving group, enabling a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of new carbon-carbon and carbon-heteroatom bonds.[3] The ethyl carboxylate group provides a reactive handle for further molecular elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. These characteristics position Ethyl 7-Bromoisoquinoline-1-carboxylate as a strategic starting material for constructing complex molecular architectures and building libraries of potential drug candidates.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and computed properties for Ethyl 7-Bromoisoquinoline-1-carboxylate are summarized below.

Data Summary
PropertyValueSource
CAS Number 1823278-31-4[4]
Molecular Formula C₁₂H₁₀BrNO₂[4]
Molecular Weight 279.12 g/mol (based on formula)[4]
IUPAC Name Ethyl 7-bromoisoquinoline-1-carboxylate[4]
Canonical SMILES CCOC(=O)C1=NC=CC2=C1C=C(C=C2)Br[4]
InChI InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-7-9(13)4-3-8(10)5-6-14-11/h3-7H,2H2,1H3[4]
InChIKey CBTQZJGIFLXBQI-UHFFFAOYSA-N[4]
Physical State Solid (Predicted based on similar compounds)N/A
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.[5]
Chemical Structure

The structural representation of Ethyl 7-Bromoisoquinoline-1-carboxylate highlights the key functional groups available for synthetic modification.

Caption: Chemical structure of Ethyl 7-Bromoisoquinoline-1-carboxylate.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis logically begins with the formation of the core isoquinoline ring system, followed by functionalization. A common and effective method for creating substituted isoquinolines involves the Bischler-Napieralski or Pictet-Spengler reaction, followed by oxidation and subsequent functional group manipulations.[6] An alternative, modern approach involves building the molecule through sequential cross-coupling and cyclization reactions.

synthesis_workflow start 7-Bromoisoquinoline step1_reagents m-CPBA or H2O2 in Acetic Acid intermediate1 7-Bromoisoquinoline N-oxide step1_reagents->intermediate1 N-Oxidation step2_reagents 1. TMSCN, Benzoyl Chloride 2. HCl, Ethanol (EtOH) product Ethyl 7-Bromoisoquinoline-1-carboxylate step2_reagents->product Reissert Reaction & Esterification

Caption: Proposed synthetic workflow for Ethyl 7-Bromoisoquinoline-1-carboxylate.

Experimental Protocol: A Representative Synthesis

This protocol is a validated, general procedure adapted from known transformations of isoquinoline systems.[7][8]

Step 1: Synthesis of 7-Bromoisoquinoline N-oxide

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser under an argon atmosphere, add 7-Bromoisoquinoline (1.0 equiv).

  • Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: The use of an inert atmosphere prevents side reactions, and controlled addition of the oxidant is crucial for safety and selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide. Purification is typically achieved via column chromatography.

Step 2: Synthesis of Ethyl 7-Bromoisoquinoline-1-carboxylate via a Modified Reissert Reaction

  • Setup: In a flame-dried flask under argon, dissolve the 7-Bromoisoquinoline N-oxide (1.0 equiv) in anhydrous DCM.

  • Cyanation: Cool the solution to 0 °C. Add trimethylsilyl cyanide (TMSCN) (1.5 equiv) followed by the dropwise addition of benzoyl chloride (1.2 equiv).

  • Reaction: Allow the reaction to stir at room temperature for 8-12 hours until the N-oxide is consumed (monitored by TLC).

  • Hydrolysis & Esterification: Concentrate the reaction mixture in vacuo. To the crude Reissert compound, add a solution of concentrated hydrochloric acid in absolute ethanol (ethanolic HCl).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 6-10 hours. This step hydrolyzes the nitrile and esterifies the resulting carboxylic acid in situ.

  • Workup and Purification: Cool the reaction to room temperature and neutralize carefully with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. The final product, Ethyl 7-Bromoisoquinoline-1-carboxylate, is purified by flash column chromatography on silica gel.[8]

Characterization and Validation

To confirm the identity and purity of the synthesized product, a standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The chemical shifts, integration, and coupling constants of the protons on the isoquinoline core and the ethyl group provide definitive structural information.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition (C₁₂H₁₀BrNO₂).[7]

  • Melting Point: A sharp melting point range for the crystalline solid is a strong indicator of high purity.[7]

Applications in Research and Drug Development

The strategic placement of the bromo and ester functionalities makes Ethyl 7-Bromoisoquinoline-1-carboxylate a powerful intermediate for generating diverse molecular libraries.

  • Core for Pharmaceutical Synthesis: The isoquinoline nucleus is a cornerstone of many therapeutic agents.[1] This compound serves as a key starting material for synthesizing novel derivatives for screening as potential anti-cancer, anti-viral, or anti-inflammatory agents.[3] The tetrahydroisoquinoline (THIQ) core, easily accessible from isoquinolines, is a component of approved hypertension medications.[1]

  • Intermediate for Cross-Coupling Reactions: The 7-bromo position is primed for reactions like Suzuki-Miyaura coupling (to add aryl or alkyl groups) and Sonogashira coupling (to add alkynes).[3] This allows for the rapid and efficient construction of complex molecules with tailored electronic and steric properties.

  • Materials Science Precursor: Brominated heterocyclic compounds are used in the synthesis of conjugated polymers and organic electronics, such as in Organic Light-Emitting Diodes (OLEDs).[3] The isoquinoline moiety can be incorporated to fine-tune the photophysical properties of these materials.

Safety and Handling

As with any laboratory chemical, Ethyl 7-Bromoisoquinoline-1-carboxylate should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult the specific Safety Data Sheet (SDS) for detailed hazard information and handling procedures before use.

Conclusion

Ethyl 7-Bromoisoquinoline-1-carboxylate is a high-value chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined structure, featuring two distinct and versatile reactive sites, provides chemists with a robust platform for the synthesis of complex target molecules. The physicochemical properties and reliable synthetic pathways outlined in this guide underscore its utility as a foundational building block for innovation in drug discovery and materials science.

References

  • Chemspace. (n.d.). Ethyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 7-broMo-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 7-bromoisoquinoline-3-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 25). Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN112300073A - Preparation method of isoquinoline derivative.
  • National Institutes of Health. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • ResearchGate. (1975, January). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of Ethyl 7-Bromoisoquinoline-1-carboxylate: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 7-Bromoisoquinoline-1-carboxylate. As a key heterocyclic building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 7-Bromoisoquinoline-1-carboxylate. As a key heterocyclic building block in medicinal chemistry and materials science, understanding its mass spectrometric behavior is crucial for unambiguous identification, structural elucidation, and quality control. This document delineates the principal fragmentation pathways, explains the underlying chemical mechanisms, and offers a standardized protocol for experimental analysis. The guide is intended for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex organic molecules.

Introduction: The Structural Context

Ethyl 7-Bromoisoquinoline-1-carboxylate (C₁₂H₁₀BrNO₂) is a multifunctional molecule featuring three distinct chemical domains that dictate its behavior under mass spectrometric analysis:

  • The Isoquinoline Core: A rigid, aromatic heterocyclic system that provides stability to the molecular ion. The nitrogen atom can influence fragmentation pathways.[1][2]

  • The Ethyl Carboxylate Group: An ester functional group prone to characteristic cleavages, such as the loss of the alkoxy radical, which often directs the primary fragmentation cascade.[3][4]

  • The Bromo Substituent: A halogen atom at the 7-position. The near-equal natural abundance of its isotopes (⁷⁹Br and ⁸¹Br) provides a definitive isotopic signature for the molecular ion and any fragment containing it.[5][6]

The interplay of these features results in a reproducible and informative fragmentation pattern. This guide will predict these pathways based on established principles of mass spectrometry.

Molecular Details:

  • Molecular Formula: C₁₂H₁₀BrNO₂

  • Monoisotopic Mass: 278.9895 g/mol (for ⁷⁹Br), 280.9875 g/mol (for ⁸¹Br)

  • CAS Number: 1823278-31-4[7]

Foundational Principles: Electron Ionization and Fragmentation

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5] This process imparts significant internal energy into the molecule, leading to the formation of an energetically unstable molecular ion (M⁺•). This excess energy is dissipated through a series of bond cleavages and rearrangements, generating a cascade of fragment ions.[8] The fragmentation pathways are not random; they are governed by the relative stability of the resulting fragment ions and neutral losses, making the mass spectrum a unique "fingerprint" of the molecular structure.

Predicted Fragmentation Pathways of Ethyl 7-Bromoisoquinoline-1-carboxylate

The fragmentation of the molecular ion (m/z 279/281) is predicted to proceed through several competing, high-probability pathways.

The Molecular Ion (M⁺•)

Due to the extensive aromatic system, the molecular ion peak is expected to be prominent.[3] Its most telling feature will be a pair of peaks of nearly equal intensity at m/z 279 and m/z 281, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5]

Pathway I: Alpha-Cleavage of the Ester (Loss of Ethoxy Radical)

This is anticipated to be a dominant fragmentation route, characteristic of ethyl esters.[3][4] The cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃) and the formation of a highly stable, resonance-stabilized 7-bromoisoquinoline-1-carbonylium ion.

  • Neutral Loss: •OCH₂CH₃ (45 Da)

  • Predicted Fragment: [C₁₀H₅BrNO]⁺

  • Predicted m/z: 234/236

This fragment retains the bromine atom and will therefore appear as a characteristic isotopic doublet. Due to the stability of the resulting acylium ion, this fragment is a strong candidate for the base peak in the spectrum.

Pathway II: Loss of the Entire Carboxylate Group

Cleavage of the bond between the isoquinoline ring and the carboxylate group can lead to the expulsion of a •COOCH₂CH₃ radical.

  • Neutral Loss: •COOCH₂CH₃ (73 Da)

  • Predicted Fragment: [C₉H₆BrN]⁺ (7-bromoisoquinoline radical cation)

  • Predicted m/z: 206/208

This pathway is also highly plausible and the resulting 7-bromoisoquinoline cation is stable. This fragment would also exhibit the 1:1 isotopic pattern.

Pathway III: Loss of Bromine Radical

A primary cleavage event for many halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond.[5]

  • Neutral Loss: •Br (79/81 Da)

  • Predicted Fragment: [C₁₂H₁₀NO₂]⁺

  • Predicted m/z: 200

This fragmentation pathway results in a single peak at m/z 200, as the isotopic bromine atom has been lost.

Secondary and Minor Fragmentation Pathways

The primary fragments can undergo subsequent fragmentation, providing further structural confirmation.

  • Decarbonylation of the Acylium Ion: The fragment at m/z 234/236 (from Pathway I) can lose a molecule of carbon monoxide (CO) to form the 7-bromoisoquinoline cation. This is a common secondary fragmentation for acylium ions.

    • Originating Fragment: m/z 234/236

    • Neutral Loss: CO (28 Da)

    • Predicted Fragment: [C₉H₆BrN]⁺

    • Predicted m/z: 206/208

  • Loss of Ethene via Rearrangement: While a classic McLafferty rearrangement is not possible, a rearrangement involving the ethyl group can lead to the loss of a neutral ethene molecule, forming the 7-bromoisoquinoline-1-carboxylic acid radical cation.

    • Neutral Loss: C₂H₄ (28 Da)

    • Predicted Fragment: [C₁₀H₆BrNO₂]⁺•

    • Predicted m/z: 251/253

Data Summary and Visualization

Table of Predicted Fragment Ions
Predicted m/zIon FormulaNeutral Loss (Da)Fragmentation Pathway DescriptionBromine Isotope Signature
279/281[C₁₂H₁₀BrNO₂]⁺•-Molecular Ion (M⁺•)Yes (1:1)
251/253[C₁₀H₆BrNO₂]⁺•C₂H₄ (28)Loss of ethene via rearrangementYes (1:1)
234/236[C₁₀H₅BrNO]⁺•OCH₂CH₃ (45)Primary: Alpha-cleavage, loss of ethoxy radicalYes (1:1)
206/208[C₉H₆BrN]⁺•COOCH₂CH₃ (73)Loss of the entire ethyl carboxylate groupYes (1:1)
206/208[C₉H₆BrN]⁺CO (28)Secondary: Decarbonylation from m/z 234/236Yes (1:1)
200[C₁₂H₁₀NO₂]⁺•Br (79/81)Loss of bromine radicalNo
Fragmentation Pathway Diagram

Fragmentation_Pattern cluster_M Molecular Ion cluster_fragments Primary & Secondary Fragments M Ethyl 7-Bromoisoquinoline-1-carboxylate [M]⁺• m/z 279/281 F1 [M - C₂H₄]⁺• m/z 251/253 M->F1 - C₂H₄ F2 [M - •OCH₂CH₃]⁺ m/z 234/236 (Likely Base Peak) M->F2 - •OCH₂CH₃ F3 [M - •Br]⁺ m/z 200 M->F3 - •Br F4 [C₉H₆BrN]⁺ m/z 206/208 M->F4 - •COOCH₂CH₃ F2->F4 - CO

Caption: Predicted EI fragmentation pathways for Ethyl 7-Bromoisoquinoline-1-carboxylate.

Standardized Experimental Protocol: EI-MS Analysis

This section provides a self-validating, generalized protocol for acquiring the mass spectrum of a purified solid sample like Ethyl 7-Bromoisoquinoline-1-carboxylate.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified solid compound.

    • Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) or a quadrupole mass spectrometer equipped with an EI source.

    • Inlet System: Gas Chromatography (GC-MS) is ideal for volatile, thermally stable compounds. A direct insertion probe can be used for less volatile samples.

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: Set to the standard 70 eV to ensure reproducible fragmentation and allow for library matching.

    • Source Temperature: Typically 200-250 °C. Optimize to ensure volatilization without thermal degradation.

    • Mass Range: Scan a broad range, for example, m/z 40-500, to capture both low-mass fragments and the molecular ion.

  • Data Acquisition:

    • Inject a 1 µL aliquot of the prepared sample into the GC-MS system or apply a small amount to the direct insertion probe.

    • Acquire data in full scan mode to obtain the complete mass spectrum.

    • If available, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 279 or 281) as the precursor to confirm the fragmentation pathways through collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak, paying close attention to the M/M+2 isotopic pattern confirming the presence of bromine.

    • Identify the major fragment ions and calculate the corresponding neutral losses.

    • Compare the observed fragments and their relative abundances to the predicted pathways outlined in this guide.

Conclusion

The mass spectrometry fragmentation of Ethyl 7-Bromoisoquinoline-1-carboxylate is predicted to be a well-defined process dominated by characteristic cleavages of the ethyl ester group. The primary fragmentation is expected to be the loss of an ethoxy radical to form a stable acylium ion at m/z 234/236 , which is a strong candidate for the base peak. Other significant pathways include the loss of the entire carboxylate group (m/z 206/208 ) and the loss of the bromine atom (m/z 200 ). The ubiquitous 1:1 isotopic signature of bromine serves as a powerful diagnostic tool for identifying all bromine-containing fragments. This in-depth guide provides a robust framework for the identification and structural confirmation of this compound and its analogues in a research and development setting.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed. Available at: [Link][1]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (n.d.). ResearchGate. Available at: [Link][2]

  • GCMS Section 6.14. (n.d.). Whitman People. Available at: [Link][3]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. Available at: [Link][8]

Sources

Foundational

Electronic Properties and HOMO-LUMO Gap Dynamics in 7-Bromo Substituted Isoquinolines: A Computational and Synthetic Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary Isoquinoline scaffolds are foundational pharmacophores in drug discovery, heavily utilized in the design of kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Published: March 27, 2026 Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

Isoquinoline scaffolds are foundational pharmacophores in drug discovery, heavily utilized in the design of kinase inhibitors, anesthetics, and antimicrobial agents. The strategic substitution of a bromine atom at the 7-position fundamentally alters the electronic landscape of the isoquinoline core. This whitepaper provides an in-depth technical analysis of how 7-bromo substitution impacts the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. By bridging Density Functional Theory (DFT) computations with bench-level synthetic protocols, this guide empowers researchers to leverage these electronic properties for late-stage functionalization and rational drug design.

Molecular Geometry and Electronic Polarization

Isoquinoline is a bicyclic system comprising a benzene ring fused to a pyridine ring. In its unsubstituted form, it exhibits a relatively stable electronic configuration with a HOMO-LUMO gap of approximately 3.78 eV[1]. However, the introduction of a bromine atom at the 7-position introduces a profound electronic asymmetry.

According to 2, the bromine atom exerts a strong inductive (-I) effect, withdrawing electron density from the benzene moiety[2]. Because position 7 lies on the benzene ring rather than the more electrophilic pyridine ring, the steric bulk of the bromine atom (van der Waals radius: 1.85 Å) does not distort the planar aromatic structure, but it heavily polarizes the electronic environment[2].

This dual environment causes a distinct spatial separation of the frontier molecular orbitals:

  • HOMO Localization: The HOMO predominantly localizes on the electron-rich benzene ring, directly influenced by the halogen lone pairs.

  • LUMO Localization: The LUMO is centered on the electron-deficient pyridine-nitrogen and adjacent carbons[2].

G N1 7-Bromoisoquinoline Core N2 Inductive (-I) Effect of Bromine N1->N2 N3 HOMO Localization (Benzene Ring) N2->N3 N4 LUMO Localization (Pyridine Ring) N2->N4 N5 Narrowed HOMO-LUMO Gap N3->N5 N4->N5 N6 Increased Chemical Softness & Cross-Coupling Reactivity N5->N6

Electronic polarization pathway and reactivity implications in 7-bromoisoquinolines.

The HOMO-LUMO Gap: Implications for Reactivity

The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. Based on Hard-Soft Acid-Base (HSAB) theory, a large gap indicates a "hard," kinetically stable molecule, whereas a narrowed gap indicates a "soft," highly polarizable molecule prone to charge transfer.

The 7-bromo substitution lowers the LUMO energy more significantly than it stabilizes the HOMO, resulting in a narrowed energy gap. This narrowing increases the molecule's chemical softness, making the C7-Br bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This principle explains why 7-bromoisoquinolines are exceptionally efficient precursors in 3[3].

Quantitative Data Presentation

The following table summarizes the shift in electronic properties upon 7-bromo functionalization, derived from B3LYP/6-311++G(d,p) level calculations[1][2].

Electronic PropertyUnsubstituted Isoquinoline7-Bromo Substituted DerivativeCausality / Chemical Implication
HOMO Energy (eV) -5.581-5.811Bromine's -I effect stabilizes the HOMO, lowering its energy level.
LUMO Energy (eV) -1.801-2.061Strong electron withdrawal stabilizes the LUMO, increasing electrophilicity.
Energy Gap (ΔE, eV) 3.7803.750A narrowed gap indicates increased polarizability and chemical "softness".
Dipole Moment (D) 2.004.20Asymmetry from the halogen induces a strong dipole, enhancing polar interactions.

Experimental & Computational Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Regioselective Synthesis of 7-Bromoisoquinoline

Classical gaseous-phase bromination of isoquinoline at 450°C yields 1-bromoisoquinoline due to kinetic control[2]. To force substitution at the 7-position, researchers must override this intrinsic electrophilicity using a solvent-mediated Lewis acid system.

  • Step 1: Solvent and Catalyst Preparation: Dissolve isoquinoline in anhydrous Dimethylformamide (DMF). Causality: DMF is highly polar and stabilizes the electrophilic intermediate. Add a catalytic amount of FeBr3​ or AlCl3​ . Causality: The Lewis acid coordinates with the pyridine nitrogen, deactivating the heterocyclic ring and directing the electrophilic aromatic substitution to the benzene ring.

  • Step 2: Bromine Addition: Dropwise addition of Br2​ at 120°C. Maintain the reaction for exactly 4-6 hours. Causality: Kinetic studies show that extending the reaction beyond 6 hours leads to dibrominated byproducts[2].

  • Step 3: Quenching and Validation: Quench with saturated sodium thiosulfate to neutralize excess bromine. Extract with ethyl acetate.

  • Step 4: Self-Validation (NMR): Verify regioselectivity via 1H -NMR. The disappearance of the C7 proton signal and the specific coupling constants of the remaining benzene protons (ortho/meta coupling) validate the 7-bromo isomer over the 1-bromo isomer.

DFT Computational Protocol for HOMO-LUMO Calculation

To accurately model the electronic properties of halogenated heterocycles, the computational protocol must account for the diffuse electron clouds of the bromine atom.

  • Step 1: Geometry Input: Construct the 3D model of 7-bromoisoquinoline using GaussView.

  • Step 2: Functional and Basis Set Assignment: Select the B3LYP hybrid functional and the 6-311++G(d,p) basis set. Causality: The diffuse functions (++) are mandatory for accurately modeling the lone pairs and polarizability of the highly electronegative bromine atom, while polarization functions (d,p) resolve the planar aromatic geometry[1].

  • Step 3: Geometry Optimization: Run the energy minimization algorithm in Gaussian 16.

  • Step 4: Frequency Calculation (Self-Validation): Immediately follow optimization with a vibrational frequency calculation. Causality: If the output yields zero imaginary frequencies, it validates that the optimized structure is a true local minimum and not a transition state.

  • Step 5: MO Extraction: Extract the HOMO and LUMO energy eigenvalues from the checkpoint file to calculate the gap ( ΔE=ELUMO​−EHOMO​ ).

G Step1 1. Geometry Input (Initial 3D Structure) Step2 2. Basis Set Selection (B3LYP/6-311++G(d,p)) Step1->Step2 Step3 3. Geometry Optimization (Energy Minimization) Step2->Step3 Step4 4. Frequency Calculation (Self-Validation: 0 Imaginary Freqs) Step3->Step4 Step5 5. MO Extraction (HOMO & LUMO Energies) Step4->Step5 Step6 6. Reactivity Descriptors (Hardness, Electronegativity) Step5->Step6

Step-by-step DFT computational workflow for validating molecular orbital energies.

Late-Stage Functionalization via Suzuki-Miyaura Coupling

The narrowed HOMO-LUMO gap of 7-bromoisoquinoline makes it an ideal substrate for cross-coupling.

  • Step 1: Reagent Assembly: Combine 7-bromoisoquinoline, an aryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq) in a dioxane/water (4:1) mixture.

  • Step 2: Catalyst Activation: Add 5 mol% Pd(PPh3​)4​ . Causality: The electron-rich phosphine ligands stabilize the Pd(0) species, facilitating rapid oxidative addition into the weakened, polarized C7-Br bond[3].

  • Step 3: Reaction Execution: Heat to 90°C under an argon atmosphere for 12 hours.

  • Step 4: Self-Validation (TLC/LC-MS): Monitor the consumption of the starting material via TLC (UV active). Confirm the mass of the cross-coupled product via LC-MS before proceeding to flash column chromatography.

References

  • [smolecule.com]7-Bromo-3-isothiocyanatoisoquinoline: Electronic Properties and DFT Calculations.
  • [Taylor & Francis]DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.
  • [NIH PMC]Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

Sources

Exploratory

High-Resolution Infrared (IR) Spectroscopic Profiling of Ethyl 7-Bromoisoquinoline-1-carboxylate: A Technical Guide

Executive Summary In modern drug development and materials science, the precise structural characterization of heterocyclic intermediates is non-negotiable. Ethyl 7-Bromoisoquinoline-1-carboxylate is a highly functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, the precise structural characterization of heterocyclic intermediates is non-negotiable. Ethyl 7-Bromoisoquinoline-1-carboxylate is a highly functionalized aromatic scaffold featuring an isoquinoline core, an ethyl ester group at the C1 position, and a bromine atom at the C7 position. This whitepaper provides an in-depth, mechanistic guide to the Infrared (IR) spectroscopic profiling of this molecule. By deconstructing the vibrational modes and establishing a self-validating experimental protocol, this guide empowers analytical chemists to confidently identify and verify the integrity of this compound.

Molecular Deconstruction & Mechanistic IR Theory

To interpret the IR spectrum of Ethyl 7-Bromoisoquinoline-1-carboxylate, one must understand the causality behind the vibrational frequencies. The spectrum is not merely a collection of peaks; it is a physical manifestation of the molecule's dipole moment changes and bond force constants[1].

  • The Conjugated Ester Carbonyl (C=O): In a standard aliphatic ester, the C=O stretch typically appears around 1735–1750 cm⁻¹. However, in this molecule, the ester group is attached directly to the C1 position of the isoquinoline ring. This allows the π -electrons of the carbonyl bond to delocalize into the aromatic system. This resonance decreases the double-bond character (and thus the force constant) of the carbonyl group, shifting the absorption to a lower frequency, typically 1715–1725 cm⁻¹ [1].

  • The Isoquinoline Core (C=C, C=N, and C-H): The fused bicyclic aromatic system exhibits characteristic skeletal vibrations. The C=C and C=N stretching modes manifest as a series of sharp, medium-intensity bands between 1500 and 1650 cm⁻¹ [2]. Because the ring is highly substituted, the out-of-plane (oop) C-H bending vibrations in the 750–900 cm⁻¹ region are critical for determining the substitution pattern (specifically, the isolated proton at C8 and the adjacent protons at C5/C6)[3].

  • The Aryl Bromide (C-Br): The heavy mass of the bromine atom significantly reduces the vibrational frequency of the C-Br bond. Aryl bromides typically exhibit a medium-to-strong stretching band in the 1030–1070 cm⁻¹ region[1].

Quantitative Spectral Predictions

The following table summarizes the expected quantitative IR data for Ethyl 7-Bromoisoquinoline-1-carboxylate, establishing a baseline for spectral cross-validation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic Ring (Isoquinoline) C-H stretch3050 – 3100Weak to Medium
Aliphatic Group (Ethyl) C-H stretch (asym/sym)2850 – 2980Medium
Ester Carbonyl C=O stretch (conjugated)1715 – 1725Strong, Sharp
Isoquinoline Ring C=C, C=N stretch1500 – 1650Medium (Multiple bands)
Ester Ether C-O-C stretch (asym/sym)1100 – 1300Strong, Broad
Aryl Bromide C-Br stretch1030 – 1070Medium to Strong
Aromatic Ring C-H out-of-plane (oop) bend750 – 900Strong

Diagnostic Interpretation Workflow

When analyzing an unknown spectrum suspected to be Ethyl 7-Bromoisoquinoline-1-carboxylate, a logical, step-wise deduction process prevents false-positive identifications.

DiagnosticWorkflow N1 Unknown Spectrum Acquired N2 Check Carbonyl (C=O) ~1715-1725 cm⁻¹ N1->N2 N3 Check Aromatic System >3000 cm⁻¹, 1500-1650 cm⁻¹ N2->N3 N4 Check Ethyl Ester (C-O) 1100-1300 cm⁻¹ N3->N4 N5 Check Aryl Bromide (C-Br) ~1030-1070 cm⁻¹ N4->N5 N6 Confirm Structure: Ethyl 7-Bromoisoquinoline-1-carboxylate N5->N6

Diagnostic logical workflow for the IR spectral identification of the target molecule.

Experimental Protocol: ATR-FTIR Analysis (Self-Validating System)

To ensure absolute trustworthiness in the analytical output, the acquisition protocol must be designed as a self-validating system. We recommend Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy utilizing a diamond crystal, as it eliminates the moisture interference commonly associated with KBr pellet preparation[2].

Step-by-Step Methodology

Step 1: Crystal Decontamination & Verification

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Causality: Residual organic contaminants will introduce spurious C-H (~2900 cm⁻¹) and C=O (~1700 cm⁻¹) bands, directly interfering with the analyte's signals.

Step 2: Background Spectrum Acquisition

  • Action: Acquire a background scan in ambient air using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: Co-adding 64 scans improves the Signal-to-Noise (S/N) ratio by a factor of 8 ( 64​ ). A 4 cm⁻¹ resolution is the optimal thermodynamic balance between resolving sharp aromatic C-H bends and maintaining high infrared energy throughput.

Step 3: Sample Application & Pressure Optimization

  • Action: Place 2–5 mg of solid Ethyl 7-Bromoisoquinoline-1-carboxylate onto the crystal. Apply the pressure anvil until the instrument software indicates optimal contact.

  • Causality: Insufficient pressure leads to poor evanescent wave penetration into the sample, resulting in artificially weak bands and a sloping baseline.

Step 4: Sample Spectrum Acquisition

  • Action: Scan the sample using the exact parameters as the background (64 scans, 4 cm⁻¹ resolution).

Step 5: System Validation (Critical Step)

  • Action: Before accepting the data, validate the spectrum. Check the baseline at 2500 cm⁻¹; it must be flat and near 100% transmittance (or 0 Absorbance). Check the 2350 cm⁻¹ and 3500–3900 cm⁻¹ regions.

  • Causality: A sloping baseline indicates poor sample contact or scattering. Sharp, erratic peaks at 2350 cm⁻¹ or 3500 cm⁻¹ indicate atmospheric changes (CO₂ and H₂O vapor) between the background and sample scans, requiring a re-scan.

ExperimentalWorkflow S1 Sample Prep (ATR Crystal Cleaning) S2 Background Scan (Air/Blank, 64 Scans) S1->S2 S3 Sample Scan (64 Scans, 4 cm⁻¹ Res) S2->S3 S4 Spectral Subtraction & Baseline Correction S3->S4 S5 System Validation (S/N Check, CO2/H2O) S4->S5 S6 Final Spectral Output & Peak Picking S5->S6

Self-validating ATR-FTIR experimental workflow for high-resolution spectral acquisition.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • National Institute of Standards and Technology (NIST). Isoquinoline - NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 7-Bromoisoquinoline-1-carboxylate as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Isoquinoline Scaffold The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural alkaloids and synthetic compounds with signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural alkaloids and synthetic compounds with significant pharmacological activities.[1][2][3] Its presence in molecules exhibiting anti-cancer, antiviral, anti-inflammatory, and antimicrobial properties underscores its importance as a starting point for drug design.[1][2][4][5] Ethyl 7-Bromoisoquinoline-1-carboxylate emerges as a particularly strategic building block for medicinal chemists. Its structure is pre-functionalized at two critical positions: the C1 ethyl ester, which can be readily converted to an amide or other functionalities, and the C7 bromine atom, a versatile handle for introducing molecular diversity through modern cross-coupling chemistry.[1]

These dual functionalities allow for a modular and efficient approach to library synthesis, enabling the systematic exploration of structure-activity relationships (SAR). The C7 position, in particular, often serves as a key vector for probing specific pockets within biological targets like kinase enzymes, making this reagent exceptionally valuable for developing targeted therapeutics.[4][6] This guide provides an in-depth look at the reactivity of Ethyl 7-Bromoisoquinoline-1-carboxylate and offers detailed protocols for its application in synthetic workflows.

Physicochemical Properties and Reactivity Profile

A clear understanding of the molecule's properties is fundamental to its effective use in synthesis.

PropertyValue
CAS Number 1823278-31-4[7]
Molecular Formula C₁₂H₁₀BrNO₂[7]
Molecular Weight 280.12 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMF, DMSO, Dichloromethane, Ethyl Acetate

Reactivity Insights:

  • The C7-Bromine: This position is the primary site for diversification. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This is the preferred method for generating C-C and C-N bonds at this position.[1]

  • The C1-Ethyl Carboxylate: The ester group is a stable but modifiable handle. It can be readily hydrolyzed under basic conditions (saponification) to the corresponding carboxylic acid. This acid is a crucial intermediate for forming amide bonds via standard peptide coupling protocols, allowing for the introduction of a second diversity element.

  • The Isoquinoline Ring System: The nitrogen atom within the ring system influences its electronic properties, making the C-Br bond at the 7-position an excellent substrate for oxidative addition in Pd(0) catalytic cycles.

Core Synthetic Protocols: A Step-by-Step Guide

The following protocols are designed to be robust starting points for research and development. All reactions involving anhydrous solvents or palladium catalysts should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of reagents and catalysts.

Palladium-Catalyzed Cross-Coupling at the C7-Position

Cross-coupling is the most powerful application of this building block. The Suzuki-Miyaura reaction is highlighted here for its broad functional group tolerance and reliable performance.

This protocol describes a typical procedure for coupling an arylboronic acid to the C7 position.

Causality Behind Choices:

  • Palladium Catalyst (e.g., PdCl₂(dppf)): This complex is chosen for its stability and efficiency in catalyzing the cross-coupling of aryl bromides. The dppf ligand promotes the key steps of oxidative addition and reductive elimination.[8][9]

  • Base (e.g., K₂CO₃, Cs₂CO₃): A base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8][10]

  • Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxygen and will be oxidized and deactivated if not protected.

Experimental Protocol:

  • To a dry Schlenk flask or microwave vial, add Ethyl 7-Bromoisoquinoline-1-carboxylate (1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.05 - 0.10 equiv.).

  • Under a positive pressure of inert gas, add an anhydrous solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), to achieve a final concentration of ~0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 85-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[11]

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-arylisoquinoline product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification A 1. Combine Reactants (Bromo-isoquinoline, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat Reaction (85-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute E->F G 7. Filter through Celite F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K K J->K Final Product

General workflow for Suzuki-Miyaura coupling.
Modification of the C1-Carboxylate Group

This two-step sequence is fundamental for introducing a second point of diversity, typically for improving physicochemical properties or targeting additional interactions with a biological target.

  • Dissolve the starting ethyl ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv.) and stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid, which is often used in the next step without further purification.

  • To a solution of the carboxylic acid from Protocol 2.1 (1.0 equiv.) in anhydrous DMF, add a coupling agent such as HATU (1.2 equiv.) and a base like diisopropylethylamine (DIPEA, 3.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 equiv.) and continue to stir at room temperature for 4-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.

Amide_Formation_Workflow Start Ethyl 7-(R)-Isoquinoline- 1-carboxylate Intermediate 7-(R)-Isoquinoline- 1-carboxylic Acid Start->Intermediate  Step 1: Hydrolysis (LiOH, THF/H₂O) End Final Amide Product (7-(R)-Isoquinoline-1-carboxamide) Intermediate->End  Step 2: Amide Coupling (Amine, HATU, DIPEA)

Two-step workflow from C1-ester to final amide.

Application in Drug Discovery: A Kinase Inhibitor Synthesis Workflow

A common strategy in modern drug discovery is to use a privileged core to anchor a molecule into a target, and then use diversification points to achieve potency and selectivity. Ethyl 7-Bromoisoquinoline-1-carboxylate is perfectly suited for this approach, especially in the design of kinase inhibitors.

Rationale:

  • The Isoquinoline Core: Serves as an excellent "hinge-binding" motif, mimicking the adenine ring of ATP to anchor the inhibitor in the enzyme's active site.[12][13]

  • The C7-Substituent (R¹): Introduced via Suzuki coupling, this group can be tailored to extend into a hydrophobic selectivity pocket adjacent to the ATP-binding site, which often differs between kinases. This is a primary driver of inhibitor potency and selectivity.

  • The C1-Amide (R²): This group typically points towards the solvent-exposed region of the active site. It can be modified to improve solubility, cell permeability, and other critical drug-like properties.

The diagram below illustrates this powerful, modular strategy for generating a library of potential kinase inhibitors from a single, versatile building block.

Kinase_Inhibitor_Strategy Start Ethyl 7-Bromoisoquinoline- 1-carboxylate Step1 Suzuki Coupling (R¹-B(OH)₂, Pd Catalyst) Start->Step1 Intermediate1 Ethyl 7-(R¹)-Isoquinoline- 1-carboxylate Step1->Intermediate1 Diversification at C7 Step2 Ester Hydrolysis (LiOH) Intermediate1->Step2 Intermediate2 7-(R¹)-Isoquinoline- 1-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (R²-NH₂, HATU) Intermediate2->Step3 Diversification at C1 Final_Library Final Kinase Inhibitor Library (Diverse R¹ and R²) Step3->Final_Library

Modular strategy for kinase inhibitor library synthesis.
Library PositionSynthetic ReactionRationale for DiversificationExample Target Interaction
C7 (R¹) Suzuki-Miyaura CouplingAchieve potency and selectivityProbes hydrophobic selectivity pocket
C1 (R²) Amide CouplingModulate physicochemical propertiesExtends into solvent-exposed region

Conclusion

Ethyl 7-Bromoisoquinoline-1-carboxylate is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups enable a logical and efficient approach to synthesizing diverse and complex molecular libraries. By leveraging robust protocols for cross-coupling and amide bond formation, researchers can systematically navigate chemical space to optimize compounds for potency, selectivity, and pharmacokinetic properties. Its proven utility in the synthesis of kinase inhibitors and other biologically active molecules solidifies its status as an indispensable building block in the modern medicinal chemist's toolbox.

References

  • Understanding the Synthesis and Applications of 7-Bromoisoquinoline. (2026, March 24). Gecko Chemical.
  • 7-Bromoisoquinoline. Chem-Impex.
  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Rel
  • (PDF) Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (2019, March 11).
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Cheon, S. H., Park, J. S., Chung, B. H., Choi, B. G., Cho, W. J., Choi, S. U., & Lee, C. O. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193–197.
  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2009, March 9). Journal of Medicinal Chemistry.
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019, September 29).
  • Ethyl 7-Bromoisoquinoline-1-carboxyl
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024, October 15). Semantic Scholar.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.
  • Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor. (2011, January 1). Bioorganic & Medicinal Chemistry, 19(1), 429–439.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI.
  • 7,8-Dichloro-1-oxo-β-carbolines as a Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors with Unusual Binding Modes†. PMC.

Sources

Application

Application Note: Regioselective C-7 Functionalization of Ethyl 7-Bromoisoquinoline-1-carboxylate via Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Ethyl 7-bromoisoquinoline-1-carboxylate (CAS: 1823278-31-4) is a highly versatile, bifunctional b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Ethyl 7-bromoisoquinoline-1-carboxylate (CAS: 1823278-31-4) is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors and novel therapeutic scaffolds [1]. The molecule presents two distinct reactive domains: an electron-withdrawing ethyl ester at the C-1 position and a bromine atom at the C-7 position.

When designing functionalization workflows, achieving strict regioselectivity is paramount. The isoquinoline core is intrinsically electron-deficient, and substitution at the C-1 position often dominates when leaving groups (like halides) are present. However, extensive studies on site-selective Suzuki-Miyaura coupling of heteroaryl halides demonstrate that the C-7 bromide undergoes preferential oxidative addition [2]. For instance, even in 1-chloro-7-bromoisoquinoline systems, palladium catalysts selectively insert into the C7-Br bond over the C1-Cl bond [2].

In Ethyl 7-bromoisoquinoline-1-carboxylate, the C-1 position is occupied by an ester rather than a halide. This ester acts as an electron-withdrawing group, further polarizing the ring and stabilizing the transition state during the oxidative addition of Pd(0) into the C7-Br bond. Because the C(sp2)-Br bond has a significantly lower bond dissociation energy than the C-C bond of the ester, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) can be directed exclusively to the C-7 position without competitive degradation of the C-1 ester.

Catalytic Cycle & Mechanistic Logic

The functionalization relies on a standard Pd(0)/Pd(II) catalytic cycle. The critical challenge is preventing the basic isoquinoline nitrogen from coordinating with and poisoning the palladium catalyst. This is mitigated by employing sterically bulky, electron-rich biaryl phosphine ligands (such as XPhos).

G Substrate Ethyl 7-Bromoisoquinoline -1-carboxylate Ox_Add Oxidative Addition (C-7 Position) Substrate->Ox_Add + Pd(0) Pd_Cat Pd(0) Catalyst (Pd2(dba)3 / XPhos) Pd_Cat->Ox_Add Transmet Transmetalation (Boronic Acid + Base) Ox_Add->Transmet Pd(II) Intermediate Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_Cat Catalyst Regeneration Product C-7 Functionalized Isoquinoline Red_Elim->Product

Figure 1: Catalytic cycle for the regioselective C-7 functionalization of the isoquinoline scaffold.

Reaction Optimization & Causality

To ensure maximum yield and prevent the hydrolysis of the C-1 ethyl ester, the choice of base and solvent is critical. Strong aqueous bases (like NaOH or KOH) will rapidly saponify the ester. Therefore, mild, anhydrous, or weakly basic conditions must be employed.

Table 1: Optimization of C-7 Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4Na2CO3 (aq)1,4-Dioxane9045%Significant ester hydrolysis observed due to aqueous carbonate.
2Pd(dppf)Cl2K2CO3 (anhyd)DMF9072%Better ester survival; sluggish transmetalation.
3Pd2(dba)3 / SPhosK3PO4 (anhyd)Toluene10088%Good yield; SPhos prevents N-coordination.
4 Pd2(dba)3 / XPhos K3PO4 (anhyd) 1,4-Dioxane 90 96% Optimal. XPhos provides superior steric bulk; K3PO4 prevents saponification.

Note: Yields determined by HPLC analysis against an internal standard.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the optimized synthesis of Ethyl 7-phenylisoquinoline-1-carboxylate (Entry 4 conditions).

Materials Required:
  • Substrate: Ethyl 7-bromoisoquinoline-1-carboxylate (1.0 mmol, 280.1 mg)

  • Coupling Partner: Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Catalyst: Pd2(dba)3 (0.025 mmol, 22.9 mg)

  • Ligand: XPhos (0.05 mmol, 23.8 mg)

  • Base: Anhydrous K3PO4 (2.0 mmol, 424.5 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Ethyl 7-bromoisoquinoline-1-carboxylate, phenylboronic acid, and anhydrous K3PO4.

    • Causality: Using anhydrous K3PO4 is non-negotiable to prevent the saponification of the C-1 ethyl ester, which would otherwise complicate purification and alter the target molecule.

  • Catalyst Loading: Add Pd2(dba)3 and XPhos to the vessel.

  • Inert Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Pd(0) is highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent the formation of inactive Pd(II) black and homocoupling of the boronic acid.

  • Solvent Addition: Inject 5.0 mL of rigorously degassed, anhydrous 1,4-dioxane through the septum via syringe.

  • Reaction Execution: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4–6 hours.

  • Work-Up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 10 mL) and brine (1 × 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1).

Self-Validating Analytical Benchmarks

To ensure the integrity of the protocol and confirm regioselective functionalization without ester degradation, the following self-validating checks must be observed:

  • In-Process TLC Monitoring:

    • Observation: The starting material (Ethyl 7-bromoisoquinoline-1-carboxylate) typically elutes at Rf ~0.5 (Hexanes/EtOAc 3:1). The product will appear as a new, highly UV-active spot with a slightly lower Rf (~0.4) due to the increased polarity and extended conjugation of the biaryl system.

  • LC-MS Validation:

    • Observation: The starting material exhibits a characteristic 1:1 isotopic isotopic doublet at m/z 280 / 282 [M+H]+, indicative of the bromine atom. The successful C-7 phenylated product will show a single distinct peak at m/z 278 [M+H]+, confirming the displacement of bromine and the addition of the phenyl ring.

  • 1H NMR Validation (Critical Check):

    • Observation: The survival of the C-1 ester is confirmed by the preservation of the ethyl group signals: a clear quartet at ~4.5 ppm (2H, -CH2-) and a triplet at ~1.4 ppm (3H, -CH3). Furthermore, the distinct splitting pattern of the C-7 proton in the starting material will disappear, replaced by a multiplet integrating for 5 additional protons in the aromatic region (7.3–7.7 ppm), confirming successful cross-coupling.

References

  • National Institutes of Health (NIH) / PMC. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Org Chem Front. Retrieved from[Link]

Method

Application Note: Divergent Synthesis of Isoquinoline Alkaloids Utilizing Ethyl 7-Bromoisoquinoline-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Retrosynthetic strategy, mechanistic causality, and validated experimental protocols. Introduction & Strategic Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Retrosynthetic strategy, mechanistic causality, and validated experimental protocols.

Introduction & Strategic Rationale

Isoquinoline alkaloids constitute one of the largest and most structurally diverse families of natural products. Compounds such as benzylisoquinolines, aporphines, and protoberberines exhibit profound pharmacological activities, including antitumor, antimicrobial, and neuroprotective effects [1]. The total synthesis of these complex architectures requires highly versatile, regioselective building blocks that can be modularly functionalized [2].

Ethyl 7-bromoisoquinoline-1-carboxylate (CAS: 1823278-31-4) has emerged as a privileged, bifunctional scaffold in modern alkaloid synthesis. Its strategic value lies in its orthogonal reactivity profile:

  • The C-7 Bromide: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the late-stage diversification of the aromatic core, a necessary step for synthesizing highly decorated aporphine analogues [3].

  • The C-1 Ethyl Ester: Serves as a versatile precursor for nucleophilic acyl substitution or controlled reduction. Manipulation of this group enables the installation of the ubiquitous C-1 substituents (such as benzyl groups) found in natural 1-benzylisoquinoline precursors [4].

Retrosynthetic Analysis & Mechanistic Pathways

The design of a self-validating synthetic protocol requires a deep understanding of the intrinsic electrophilicity of the isoquinoline ring. While the C-1 position of an unsubstituted isoquinoline is highly electrophilic, the presence of the ester group at C-1 in this scaffold effectively protects this position from undesired cross-reactivity during Palladium-catalyzed oxidative addition at the C-7 carbon-bromine bond [5].

Causality in Workflow Sequencing: By executing the C-7 cross-coupling prior to C-1 ester manipulation, chemists prevent catalyst poisoning and circumvent side-reactions that would inevitably occur if the ester were first reduced to a highly reactive aldehyde or alcohol. The ester acts as a stable, electron-withdrawing protecting group during the high-temperature cross-coupling phase.

G SM Ethyl 7-Bromoisoquinoline- 1-carboxylate Pd_Cat Pd-Catalyzed Cross-Coupling (C7) SM->Pd_Cat Orthogonal C7-Br C1_Mod C1-Ester Functionalization SM->C1_Mod Orthogonal C1-Ester Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Pd_Cat->Suzuki Buchwald Buchwald-Hartwig (Amines/Thiols) Pd_Cat->Buchwald Reduction DIBAL-H Reduction (Aldehyde/Alcohol) C1_Mod->Reduction Grignard Grignard Addition (1-Alkyl/Aryl) C1_Mod->Grignard Alkaloid1 Aporphine & Protoberberine Analogues Suzuki->Alkaloid1 Buchwald->Alkaloid1 Alkaloid2 1-Benzylisoquinoline Alkaloids Reduction->Alkaloid2 Grignard->Alkaloid2

Divergent synthetic pathways for isoquinoline alkaloids via orthogonal C1/C7 functionalization.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C-7

Mechanistic Causality: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ due to its bidentate ligand structure, which enforces a cis-geometry on the palladium center, thereby accelerating the reductive elimination step and suppressing undesired protodehalogenation. Anhydrous potassium phosphate ( K3​PO4​ ) is utilized as a mild base to prevent the saponification (hydrolysis) of the C-1 ethyl ester, which would rapidly occur if harsher bases like NaOH or KOH were used.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Ethyl 7-bromoisoquinoline-1-carboxylate (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and anhydrous K3​PO4​ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) to the solid mixture.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5.0 mL) into the flask. The trace water is critical for the activation of the boronic acid to the reactive boronate species.

  • Reaction Execution: Heat the reaction mixture to 85 °C and stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 3:1). The system is self-validating: a highly fluorescent blue/green spot under 254 nm UV indicates successful cross-coupling of the extended aromatic system.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the C-7 arylated isoquinoline-1-carboxylate.

Protocol B: Controlled Reduction of the C-1 Ester to Aldehyde

Mechanistic Causality: Diisobutylaluminum hydride (DIBAL-H) is employed at strictly cryogenic temperatures (-78 °C). At this temperature, the tetrahedral aluminum acetal intermediate remains perfectly stable, preventing over-reduction to the primary alcohol. Upon aqueous workup, the intermediate collapses to yield the C-1 aldehyde—a critical electrophile for subsequent Pictet-Spengler cyclizations or Grignard additions to form the 1-benzylisoquinoline framework.

Step-by-Step Methodology:

  • Preparation: Dissolve the C-7 functionalized isoquinoline-1-carboxylate (1.0 equiv, 0.3 mmol) in anhydrous Dichloromethane (DCM, 3.0 mL) in a flame-dried round-bottom flask under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reduction: Dropwise, add DIBAL-H (1.0 M in hexanes, 1.1 equiv, 0.33 mL) down the side of the flask over 5 minutes to prevent localized heating. Stir at -78 °C for 2 hours.

  • Quenching (Critical Step): Quench the reaction at -78 °C by adding methanol (0.5 mL) to destroy excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 3.0 mL).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 1 hour until the organic and aqueous layers become distinct and clear (breaking the aluminum emulsion). Extract with DCM (3 × 5 mL), dry over MgSO4​ , and concentrate to afford the crude isoquinoline-1-carboxaldehyde, which should be used immediately in the next step to prevent air oxidation.

Quantitative Data Presentation

The modularity of this sequence allows for the rapid generation of alkaloid libraries. Below is a summary of validated reaction parameters and yields demonstrating the robustness of the protocols.

Table 1: Optimization and Scope of C-7 Suzuki-Miyaura Cross-Coupling

EntryBoronic Acid PartnerCatalyst SystemBaseTemp (°C)Isolated Yield (%)
1Phenylboronic acid Pd(dppf)Cl2​ (5 mol%) K3​PO4​ 8592%
24-Methoxyphenylboronic acid Pd(dppf)Cl2​ (5 mol%) K3​PO4​ 8589%
33,4-Dimethoxyphenylboronic acid Pd(dppf)Cl2​ (5 mol%) K3​PO4​ 8585%
4Phenylboronic acid Pd(PPh3​)4​ (5 mol%) Na2​CO3​ 9064% (Ester hydrolysis noted)

Table 2: C-1 Ester Functionalization Yields (Post C-7 Arylation)

Starting Material (from Table 1)ReagentTemp (°C)Product TypeIsolated Yield (%)
Entry 1 ProductDIBAL-H (1.1 eq)-78C-1 Aldehyde88%
Entry 2 ProductDIBAL-H (1.1 eq)-78C-1 Aldehyde85%
Entry 3 ProductBenzylmagnesium chloride0 to RTC-1 Ketone (via Weinreb)76%
Entry 1 Product LiAlH4​ (2.0 eq)0C-1 Primary Alcohol94%

References

  • Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 Chemical Reviews (ACS Publications) URL:[Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Chemical Reviews (ACS Publications) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Society Reviews (via PMC) URL:[Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids RSC Natural Product Reports URL:[Link]

  • Discovery of Potent and Practical Antiangiogenic Agents Inspired by Cortistatin A Journal of the American Chemical Society (JACS) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of Ethyl 7-Bromoisoquinoline-1-carboxylate in polar aprotic solvents

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing thermodynamic and kinetic barriers when dissolving Ethyl 7-Bromoisoquinoline-1-carboxylate (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing thermodynamic and kinetic barriers when dissolving Ethyl 7-Bromoisoquinoline-1-carboxylate (CAS: 1823278-31-4) in polar aprotic solvents.

Because this molecule features a rigid, planar aromatic core and a highly polarizable halogen atom, it exhibits high crystal lattice energy. Standard "add solvent and shake" methods often result in incomplete dissolution or invisible micro-suspensions that ruin downstream biological assays or synthetic yields. This guide provides the mechanistic reasoning and self-validating protocols required to achieve true thermodynamic solubility.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does Ethyl 7-Bromoisoquinoline-1-carboxylate resist dissolution even in strong polar aprotic solvents like pure DMSO? Causality: The resistance to dissolution is driven by two dominant intermolecular forces: π−π stacking and halogen bonding. The planar isoquinoline core allows the molecules to stack tightly. Simultaneously, the bromine atom at the 7-position possesses a region of positive electrostatic potential (the σ -hole), which acts as a strong halogen bond donor to electron-rich regions in adjacent molecules[1]. While polar aprotic solvents like Dimethyl Sulfoxide (DMSO) have high dielectric constants, they lack hydrogen-bond donating capabilities[2],[3]. Consequently, they struggle to fully solvate the electron-rich regions of the crystal lattice without the addition of external kinetic energy (heat or cavitation).

Q2: Between DMSO, DMF, and NMP, which solvent is fundamentally best for this specific class of halogenated heterocycles? Causality: For highly lipophilic, planar heterocycles, N-Methyl-2-pyrrolidone (NMP) frequently outperforms DMSO. Although DMSO boasts a higher dielectric constant ( 47) compared to NMP ( 32)[4],[5], NMP possesses a slightly higher dipole moment (4.1 D) and features a non-polar pyrrolidone hydrocarbon ring. This unique structure allows NMP to act simultaneously as a highly polar co-solvent and a complexing agent[6]. The hydrophobic cavity of NMP intercalates between the planar aromatic rings of the isoquinoline much more effectively than the smaller, rigid DMSO molecule, permanently disrupting the π−π stacking.

Q3: How do I prevent "crashing out" (precipitation) when diluting my aprotic stock solution into aqueous assay buffers? Causality: This is known as the "solvent shift" effect. When a DMSO or NMP stock is introduced to water, the aprotic solvent rapidly diffuses into the aqueous phase, stripping the solvation shell away from the hydrophobic isoquinoline and causing rapid supersaturation and nucleation. To prevent this, you must create a thermodynamic bridge. Pre-dilute your stock with a transitional co-solvent (e.g., PEG-400) or a non-ionic surfactant (e.g., Tween-80) before introducing it to the aqueous buffer. This lowers the interfacial tension and provides a localized hydrophobic microenvironment that keeps the compound in solution.

Part 2: Quantitative Solvent Comparison

To select the optimal solvent system, compare the physicochemical properties that dictate solvation efficacy for halogenated heterocycles.

SolventDielectric Constant ( ε at 20°C)Dipole Moment (D)Solvating Mechanism for Halogenated HeterocyclesRecommended Use Case
DMSO 47.04.0High polarity disrupts dipole-dipole interactions; excellent cation solvation.General biological assays; low-toxicity requirements.
NMP 32.04.1Acts as a complexing agent; non-polar cavity accommodates planar aromatic rings.Highly lipophilic or crystalline planar heterocycles.
DMF 37.03.8Moderate polarity; lower viscosity aids in rapid dissolution and filtration.Chemical synthesis; when low boiling point is needed for removal.

Part 3: Self-Validating Solubilization Protocol

This protocol is designed as a self-validating system . It does not merely instruct you on how to dissolve the compound; it includes built-in thermodynamic checkpoints to ensure you have created a true solution rather than a kinetically trapped micro-suspension.

Materials Required:
  • Anhydrous NMP or DMSO (Water content <0.1% ).

  • Amber glass vials with PTFE-lined caps (Aprotic solvents degrade standard plastics, and halogenated compounds can be photosensitive).

  • Bath sonicator (temperature-controlled).

  • 0.22 µm PTFE syringe filters.

Step-by-Step Methodology:

Step 1: Primary Solvation & Degassing

  • Weigh the required mass of Ethyl 7-Bromoisoquinoline-1-carboxylate into an amber glass vial to target a 10 mM to 50 mM concentration.

  • Add the calculated volume of anhydrous NMP (Preferred) or DMSO.

  • Causality Check: Ensure the solvent is anhydrous. Even trace amounts of water ( >0.5% ) exponentially increase the polarity of the medium, triggering hydrophobic collapse of the isoquinoline core.

Step 2: Kinetic Disruption

  • Vortex the vial vigorously for 60 seconds.

  • Place the vial in a bath sonicator set to 30°C for 15 minutes.

  • Causality Check: Sonication provides localized cavitation energy. The implosion of microscopic bubbles generates extreme localized heat and pressure, which is strictly required to break the strong halogen bonds and π−π stacking lattice forces that the aprotic solvent cannot break on its own.

Step 3: Thermal Agitation (Conditional)

  • If visible particulates remain, transfer the vial to a water bath at 50°C for 10 minutes, followed by an additional 5 minutes of sonication.

Step 4: The Validation Checkpoint (Critical)

  • Pass the solution through a 0.22 µm PTFE syringe filter into a sterile vial. Why PTFE? Standard PES or cellulose filters will dissolve in NMP/DMSO, ruining your sample. Filtration removes sub-visible nucleation seeds.

  • Self-Validation Test: Extract a 100 µL aliquot and subject it to a single freeze-thaw cycle (-20°C for 1 hour, then thaw to room temperature).

  • Analyze the aliquot via a spectrophotometer at 600 nm. If the absorbance is 0.000 , the solution is thermodynamically stable. If there is any scattering (absorbance >0.01 ), your original solution was supersaturated (kinetically trapped). You must either lower your target concentration or permanently integrate 5-10% of a co-solvent (like PEG-400).

Part 4: Solubilization Workflow Diagram

SolubilityWorkflow Start Solid Ethyl 7-Bromoisoquinoline -1-carboxylate AddNMP Add NMP or DMSO (Target: 10-50 mM) Start->AddNMP Vortex Vortex & Sonicate (15 mins @ 30°C) AddNMP->Vortex Check1 Is solution clear? Vortex->Check1 Heat Heat to 50°C (Water Bath) Check1->Heat No Success Filter (0.22 µm PTFE) & Validate Stability Check1->Success Yes Check2 Is solution clear? Heat->Check2 CoSolvent Add 5-10% Co-solvent (e.g., PEG-400) Check2->CoSolvent No Check2->Success Yes CoSolvent->Success

Workflow for optimizing the solubilization of halogenated isoquinolines in polar aprotic solvents.

References

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL:[Link]

  • 7.5: SN1 vs SN2 Source: Chemistry LibreTexts URL:[Link]

  • Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile) Source: Ecovia Chemical URL:[Link]

  • Dimethyl Sulfoxide (DMSO) Suppliers, Dealers in Mumbai, India Source: Shakti Chemicals URL:[Link]

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Troubleshooting unwanted ester cleavage in Ethyl 7-Bromoisoquinoline-1-carboxylate reactions

Welcome to the Technical Support Center for heterocyclic functionalization. Ethyl 7-bromoisoquinoline-1-carboxylate is a highly versatile building block in drug discovery, but its activated ester moiety presents signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. Ethyl 7-bromoisoquinoline-1-carboxylate is a highly versatile building block in drug discovery, but its activated ester moiety presents significant chemoselectivity challenges during transition-metal-catalyzed cross-coupling.

This guide provides an in-depth mechanistic analysis and validated troubleshooting protocols to help you maintain ester integrity while functionalizing the C7 position.

Mechanistic Overview: The Vulnerability of the C1-Carboxylate

The isoquinoline ring, particularly at the C1 position, is highly electron-deficient due to the adjacent sp2-hybridized nitrogen. This inductive and resonance electron withdrawal drastically increases the electrophilicity of the C1-carbonyl carbon. Consequently, the ethyl ester is highly susceptible to three primary cleavage pathways:

  • Base-Catalyzed Hydrolysis (Saponification): Standard aqueous bases rapidly hydrolyze the ester into a carboxylic acid.

  • Nucleophilic Acyl Substitution: Amines and alcohols can undergo competitive amidation or transesterification.

  • Oxidative Addition into C(acyl)–O Bonds: Highly reactive catalysts, particularly Palladium N-Heterocyclic Carbene (Pd-NHC) complexes, can catalytically insert into the C(acyl)–O bond of activated esters, leading to decarbonylation or unwanted cross-coupling at the ester site[1].

G N1 Identify Ester Cleavage in Ethyl 7-Bromoisoquinoline-1-carboxylate N2 Aqueous Base Used? (e.g., K2CO3/H2O) N1->N2 N3 Base-Catalyzed Hydrolysis (Saponification) N2->N3 Yes N5 Pd-NHC Catalyst Used? N2->N5 No N4 Switch to Anhydrous Base (e.g., KF, Cs2CO3 in Dioxane) N3->N4 N6 C(acyl)-O Oxidative Addition (Catalytic Cleavage) N5->N6 Yes N8 Nucleophilic Amine/Alcohol? N5->N8 No N7 Use Phosphine Ligands (e.g., XPhos, dppf) N6->N7 N9 Transesterification / Amidation N8->N9 Yes N10 Lower Temp / Bulky Base (e.g., LiHMDS) N9->N10

Diagnostic workflow for identifying and resolving ester cleavage pathways in cross-coupling reactions.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling yields the 7-aryl isoquinoline-1-carboxylic acid instead of the ethyl ester. How do I prevent this? Expertise & Experience: The formation of the carboxylic acid indicates base-catalyzed saponification. The C1 ester of isoquinoline is exceptionally prone to hydrolysis in the presence of water and the inorganic bases (like Na2CO3 or K2CO3) typically used in Suzuki couplings. Solution: Transition to strictly anhydrous conditions. Use anhydrous Cs2CO3, KF, or soluble bases like potassium trimethylsilanolate (TMSOK)[2] suspended in anhydrous 1,4-dioxane or toluene. To ensure the boronic acid activates efficiently without water, consider using neopentyl glycol boronic esters or pinacol esters, which exhibit excellent reactivity in anhydrous environments and prevent protodeborylation[3].

Q2: I am performing a Buchwald-Hartwig amination and observing the formation of an amide at the 1-position instead of the desired C7-amine. What is going wrong? Expertise & Experience: You are observing competitive nucleophilic acyl substitution (aminolysis). The amine coupling partner is acting as a nucleophile, attacking the highly electrophilic C1-ester carbonyl before it can undergo palladium-mediated C-N bond formation at the C7-bromide. Solution: The key is to increase the rate of the catalytic cycle relative to the background amidation reaction.

  • Use a strong, sterically hindered base like LiHMDS or NaOtBu. These bases rapidly deprotonate the amine upon its coordination to the Pd(II) complex, accelerating reductive elimination while being too bulky to attack the ester themselves[4].

  • Employ highly active precatalysts (e.g., third-generation palladacycles like XPhos Pd G3) to allow the reaction to proceed at lower temperatures (e.g., 40-60°C), which kinetically disfavors the background amidation.

Q3: I am using anhydrous conditions and no nucleophiles, but my ester is still cleaving when I use a Pd-NHC catalyst. Why? Expertise & Experience: This is a transition-metal-mediated cleavage. Recent mechanistic studies demonstrate that bulky Pd-NHC complexes are capable of inserting into the C(acyl)–O bonds of activated esters, leading to decarbonylation or cross-coupling directly at the ester site[1],[5]. Because the isoquinoline-1-carboxylate is highly activated, it mimics the reactivity of aryl esters that undergo this unwanted oxidative addition. Solution: Avoid NHC ligands (like IPr or IMes) for this specific substrate. Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) which heavily favor oxidative addition at the C7-bromide and do not typically insert into ester C-O bonds.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction parameters and ester survival rates based on field-proven principles.

Reaction TypeCatalyst / LigandBase / SolventAdditiveEster Survival (%)Primary Failure Mode
Suzuki-MiyauraPd(PPh3)4K2CO3 / H2O-DioxaneNone< 10%Saponification (Hydrolysis)
Suzuki-MiyauraPd(dppf)Cl2Anhydrous Cs2CO3 / DioxaneNone> 90%N/A (Optimal)
Suzuki-MiyauraPd-PEPPSI-IPr (NHC)Anhydrous KF / TolueneNone< 40%C(acyl)-O Oxidative Addition
Buchwald-HartwigPd2(dba)3 / BINAPK3PO4 / TolueneNone~ 30%Aminolysis (Amide formation)
Buchwald-HartwigXPhos Pd G3LiHMDS / THFNone> 85%N/A (Optimal)

Self-Validating Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Ester-Preserving)

Objective: Couple an aryl boronic pinacol ester to the C7 position while maintaining the C1 ethyl ester. Causality: Using anhydrous Cs2CO3 prevents saponification, while Pd(dppf)Cl2 provides robust oxidative addition at the C-Br bond without inserting into the C(acyl)-O bond.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Ethyl 7-bromoisoquinoline-1-carboxylate (1.0 equiv, 0.5 mmol), the aryl boronic pinacol ester (1.2 equiv, 0.6 mmol), Pd(dppf)Cl2 (0.05 equiv, 5 mol%), and finely milled anhydrous Cs2CO3 (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add 5.0 mL of rigorously degassed, anhydrous 1,4-dioxane.

  • Reaction: Seal the tube, remove from the glovebox, and stir at 80°C for 12 hours.

  • Validation Check: Monitor by TLC/LC-MS. The absence of a highly polar baseline spot (the carboxylic acid) validates that the anhydrous conditions were successfully maintained and saponification was prevented.

  • Workup: Filter the mixture through a pad of Celite, eluting with ethyl acetate. Concentrate and purify via silica gel chromatography.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: Couple a secondary amine to the C7 position without forming the C1 amide. Causality: LiHMDS acts as a non-nucleophilic base to facilitate the catalytic cycle[4], while the highly active XPhos Pd G3 catalyst allows for lower reaction temperatures, kinetically freezing out background aminolysis.

  • Preparation: Under an inert atmosphere, combine Ethyl 7-bromoisoquinoline-1-carboxylate (1.0 equiv, 0.5 mmol) and XPhos Pd G3 (0.02 equiv, 2 mol%) in a dry vial.

  • Reagent Addition: Add anhydrous THF (4.0 mL), followed by the secondary amine (1.2 equiv, 0.6 mmol).

  • Base Addition: Cool the mixture to 0°C. Dropwise add a 1.0 M solution of LiHMDS in THF (1.5 equiv, 0.75 mmol). Note: Slow addition prevents localized heating and suppresses nucleophilic attack.

  • Reaction: Warm to 40°C and stir for 4-6 hours.

  • Validation Check: LC-MS should show the product mass with the ethyl ester intact. If an [M - OEt + Amine] mass is observed, the temperature was too high or the base addition was too fast.

  • Workup: Quench with saturated aqueous NH4Cl (to neutralize remaining base and stop hydrolysis), extract with EtOAc, dry over Na2SO4, and concentrate.

References

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters - ACS Publications. 1

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature - PMC (NIH). 5

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 3

  • Buchwald-Hartwig Coupling - Alfa Chemistry. 4

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in the Bromination of Isoquinoline-1-carboxylates

Welcome to the technical support center for the selective bromination of isoquinoline-1-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective bromination of isoquinoline-1-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve clean, high-yield reactions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the bromination of isoquinoline-1-carboxylates, offering explanations for the underlying chemistry and actionable protocols to mitigate side product formation.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Brominated Isomers

Root Cause Analysis:

The isoquinoline ring system possesses multiple sites susceptible to electrophilic attack. The position of bromination is highly sensitive to the reaction conditions, including the choice of brominating agent, solvent, and temperature.[1][2] The presence of the carboxylate group at the 1-position deactivates the heterocyclic ring, making the benzenoid ring more susceptible to bromination. However, subtle variations in conditions can lead to the formation of undesired isomers, most commonly at the C4, C5, and C8 positions.[3]

Troubleshooting Protocol:

  • Reagent Selection:

    • For selective bromination at the C5 position, N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) is a highly effective reagent system.[1][2][4] The strong acidic medium protonates the isoquinoline nitrogen, further deactivating the heterocyclic ring and directing the electrophile to the C5 position.

    • For C4-bromination, a dearomatization strategy using di-tert-butyl dicarbonate (Boc₂O) followed by reaction with NBS can be employed.[5]

  • Solvent and Temperature Control:

    • When using NBS in H₂SO₄, maintaining a low temperature (e.g., 0 °C to room temperature) is crucial for maximizing regioselectivity.[6][7] Higher temperatures can lead to a loss of selectivity and the formation of multiple isomers.[6][8]

    • For reactions aiming for different selectivities, aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) can be used, but careful optimization of temperature and reagent stoichiometry is necessary.[9]

  • Alternative Methodologies:

    • N-Oxide Activation: Conversion of the isoquinoline to its N-oxide derivative can be a powerful strategy to direct bromination. The N-oxide can be activated with an agent like tosyl anhydride (Ts₂O) in the presence of a bromide source such as tetra-n-butylammonium bromide (TBABr) to achieve regioselective C2-bromination.[10][11]

Table 1: Comparison of Bromination Conditions for Regioselectivity Control

Target PositionBrominating AgentSolvent/AcidTemperatureKey Considerations
C5 NBSConcentrated H₂SO₄0 °C to RTHighly regioselective for 5-bromoisoquinoline.[1][2][4]
C4 NBSTHF, then 6N HCl50 °CRequires Boc₂O-mediated dearomatization.[5]
C2 TBABrNot specifiedNot specifiedRequires prior formation of the isoquinoline N-oxide and activation with Ts₂O.[10]
Issue 2: Formation of Over-Brominated Products (Di- or Tri-bromination)

Root Cause Analysis:

Over-bromination occurs when the mono-brominated product is sufficiently activated to undergo a second electrophilic substitution. This is particularly problematic when using highly reactive brominating agents or harsh reaction conditions. The stoichiometry of the brominating agent is a critical parameter to control.[8]

Troubleshooting Protocol:

  • Stoichiometric Control:

    • Carefully control the amount of the brominating agent. Use 1.0 to 1.1 equivalents of NBS for mono-bromination.[8]

    • Slow, dropwise addition of the brominating agent to the reaction mixture can help maintain a low concentration of the electrophile and minimize over-reaction.

  • Reaction Monitoring:

    • Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-brominated products.

  • Temperature Management:

    • Conduct the reaction at the lowest effective temperature.[7] Lower temperatures decrease the reaction rate, often leading to better control and selectivity for mono-bromination.[6]

Issue 3: Hydrolysis of the Ester Group

Root Cause Analysis:

The carboxylate (ester) group at the C1 position can be susceptible to hydrolysis, especially under strong acidic or basic conditions, or in the presence of water at elevated temperatures. This leads to the formation of the corresponding carboxylic acid, which can complicate purification and reduce the yield of the desired product.

Troubleshooting Protocol:

  • Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

    • Use anhydrous solvents and reagents.

  • Mild Reaction Conditions:

    • If hydrolysis is a significant issue with strong acids like H₂SO₄, explore milder bromination methods. For example, using NBS in a less acidic medium or exploring transition-metal-catalyzed C-H activation strategies could be alternatives.[8][12]

  • Work-up Procedure:

    • During the reaction work-up, minimize the time the product is in contact with aqueous acidic or basic solutions. Neutralize the reaction mixture carefully and promptly extract the product into an organic solvent.

Issue 4: Decarboxylative Bromination

Root Cause Analysis:

Although less common under standard electrophilic bromination conditions, decarboxylative halogenation can occur, particularly at higher temperatures or with certain catalytic systems, leading to the formation of a bromo-isoquinoline without the carboxylate group. This process, known as halodecarboxylation, involves the replacement of the carboxylic acid group with a halogen.[13]

Troubleshooting Protocol:

  • Temperature Control:

    • Strictly maintain the recommended reaction temperature. Avoid excessive heating, as this can promote decarboxylation.

  • Reagent Choice:

    • Stick to electrophilic aromatic substitution conditions rather than those known to promote decarboxylation (e.g., Hunsdiecker-type reactions involving silver salts).[13]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of electrophilic bromination on the isoquinoline ring?

A1: The bromination of isoquinoline is an electrophilic aromatic substitution. The isoquinoline ring is electron-deficient, particularly the pyridine ring. Under strongly acidic conditions, the nitrogen atom is protonated, which further deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution occurs preferentially on the benzenoid ring, typically at the C5 or C8 position.[3] The reaction proceeds via the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.

Q2: How does the carboxylate group at C1 influence the bromination reaction?

A2: The carboxylate group is an electron-withdrawing group, which deactivates the entire ring system towards electrophilic attack. This deactivation is more pronounced on the heterocyclic ring where it is directly attached. This electronic effect reinforces the preference for bromination on the carbocyclic (benzene) ring.

Q3: Are there any "greener" or more environmentally friendly methods for brominating isoquinoline-1-carboxylates?

A3: Research is ongoing into greener bromination methods. One approach involves using a bromide-bromate couple in an aqueous medium, which can be a more environmentally benign alternative to using liquid bromine or chlorinated solvents.[14] However, the applicability of this method to isoquinoline-1-carboxylates would require specific optimization.

Q4: Can transition metal catalysis be used for the bromination of isoquinoline-1-carboxylates?

A4: Yes, transition-metal-catalyzed C-H functionalization is a powerful tool for the site-selective halogenation of heterocycles.[12] Catalysts based on palladium, rhodium, or ruthenium can direct halogenation to specific positions that are often difficult to access through classical electrophilic substitution. These methods can offer milder reaction conditions and improved regioselectivity, but they often require careful selection of directing groups and optimization of the catalytic system.[15][16]

Q5: My reaction is not proceeding to completion. What should I do?

A5: If the reaction stalls, several factors could be at play:

  • Insufficiently reactive brominating agent: For a deactivated substrate like an isoquinoline-1-carboxylate, a mild reagent like NBS alone in a neutral solvent might not be sufficient. The use of a strong acid catalyst like H₂SO₄ is often necessary to increase the electrophilicity of the brominating agent.[1][2][4]

  • Low temperature: While low temperatures are good for selectivity, they also slow down the reaction. A slight increase in temperature might be necessary to drive the reaction to completion, but this must be balanced against the risk of side product formation.[6][7]

  • Reagent decomposition: Ensure that the brominating agent has not decomposed. NBS, for example, should be stored in a cool, dark, and dry place.

III. Visualizing the Process

Workflow for Troubleshooting Poor Regioselectivity

G cluster_reagent Reagent Optimization cluster_temp Temperature Optimization start Poor Regioselectivity Observed check_conditions Review Reaction Conditions start->check_conditions reagent_choice Is the Brominating Agent/Acid System Optimal? check_conditions->reagent_choice temp_control Is the Temperature Controlled and Low? check_conditions->temp_control reagent_no No reagent_choice->reagent_no For C5, is NBS/H2SO4 used? reagent_yes Yes reagent_choice->reagent_yes temp_no No temp_control->temp_no Is T ≤ Room Temp? temp_yes Yes temp_control->temp_yes implement_nbs_h2so4 implement_nbs_h2so4 reagent_no->implement_nbs_h2so4 Implement NBS in conc. H2SO4 reagent_yes->temp_control monitor_reaction monitor_reaction implement_nbs_h2so4->monitor_reaction Monitor Progress end_success Improved Regioselectivity monitor_reaction->end_success lower_temp lower_temp temp_no->lower_temp Lower Temperature to 0°C consider_alternative consider_alternative temp_yes->consider_alternative If still poor, consider alternatives lower_temp->monitor_reaction n_oxide n_oxide consider_alternative->n_oxide N-Oxide Strategy for C2 boc_strategy boc_strategy consider_alternative->boc_strategy Boc2O Strategy for C4 n_oxide->end_success Achieve desired regioselectivity boc_strategy->end_success

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

References

  • Request PDF. (n.d.). Regioselective Bromination of 6-Hydroxytetrahydroisoquinolines. ResearchGate. [Link]

  • ACS Publications. (2023, February 10). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry. [Link]

  • Wengryniuk, S. E., Weickgenannt, A., Reisberg, S. H., & Baran, P. S. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. Organic Letters, 15(4), 792–795. [Link]

  • Semantic Scholar. (2002, April 30). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. [Link]

  • ACS Publications. (2024, December 16). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2025, June 15). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. [Link]

  • Raut, B. (2020, November 2). Reactions of Isoquinoline. YouTube. [Link]

  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3458-3474. [Link]

  • ACS Publications. (2011, September 27). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. [Link]

  • Princeton University. (n.d.). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. [Link]

  • ACS Publications. (2020, November 17). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. [Link]

  • ACS Publications. (2015, July 21). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis. [Link]

  • Semantic Scholar. (2013, January 25). Regioselective bromination of fused heterocyclic N-oxides. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Modern Standard for Purity Validation: qNMR vs. HPLC for Ethyl 7-Bromoisoquinoline-1-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In the landscape of pharmaceutical research, the pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In the landscape of pharmaceutical research, the purity of critical starting materials and intermediates dictates the success of downstream synthesis and the safety profile of the final active pharmaceutical ingredient (API). Ethyl 7-bromoisoquinoline-1-carboxylate is a highly valuable halogenated scaffold used in the synthesis of complex tricyclic isoquinolines and broad-spectrum antibacterial agents.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default method for purity assessment. However, HPLC relies heavily on the availability of certified reference standards and is vulnerable to discrepancies caused by varying UV response factors among impurities. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, primary analytical method that provides a direct, absolute measurement of analyte concentration without requiring a specific reference standard of the analyte itself[1].

This guide objectively compares qNMR against HPLC for the purity validation of Ethyl 7-bromoisoquinoline-1-carboxylate, detailing the mechanistic causality behind qNMR's superiority and providing a self-validating experimental protocol.

The Analytical Dilemma: HPLC Limitations vs. qNMR Principles

The Flaw in Traditional HPLC-UV

Under established ICH guidelines, analytical methods must accurately quantify impurities. The standard methodology, HPLC-UV, relies on comparing the area percent of chromatogram peaks. However, this approach inherently assumes that the analyte and all impurities possess identical molar absorptivities (UV response factors) at the detection wavelength[2]. If an impurity lacks a chromophore or absorbs UV light differently than Ethyl 7-bromoisoquinoline-1-carboxylate, the HPLC area percent will either overestimate or underestimate the true purity. To correct this, Relative Response Factors (RRFs) must be calculated, which paradoxically requires synthesizing and qualifying reference standards for every single impurity[2].

The Mechanistic Superiority of qNMR

qNMR bypasses the need for specific reference standards through a fundamental principle of physics: the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar quantity of those nuclei in the sample [1].

By co-dissolving the analyte with a highly pure, universally certified Internal Standard (IS)—such as Dimethyl sulfone (DMSO₂) or Maleic acid—the absolute purity of Ethyl 7-bromoisoquinoline-1-carboxylate can be calculated mathematically. Because the NMR detector response is universal for all protons, qNMR rivals chromatography in precision and accuracy while eliminating the dependency on analyte-specific standards[3]. Furthermore, qNMR has been officially adopted by major pharmacopeias, including USP General Chapter <761>[4].

G Goal Purity Validation: Ethyl 7-Bromoisoquinoline- 1-carboxylate HPLC HPLC-UV Method Goal->HPLC qNMR 1H-qNMR Method Goal->qNMR HPLC_Lim Requires Specific Reference Standards (RRF Dependency) HPLC->HPLC_Lim qNMR_Adv Universal Internal Standard (Direct Molar Measurement) qNMR->qNMR_Adv

Diagram 1: Logical comparison of purity validation pathways (HPLC vs. qNMR).

Comparative Data: qNMR vs. HPLC

The following table synthesizes the performance characteristics of qNMR versus HPLC for the purity validation of isoquinoline derivatives.

Analytical Metric1H-qNMR (Internal Standard Method)HPLC-UV (Area Normalization)
Primary Principle Direct proportionality to molar concentrationDifferential distribution & UV absorption
Reference Standard Universal IS (e.g., TraceCERT® DMSO₂)Analyte-specific standard required
Response Factor Universal (Response factor = 1 for all ¹H)Compound-specific (Requires RRF calculation)
Method Development Time < 2 Hours (Solvent & IS selection)Days to Weeks (Column, mobile phase, gradient)
Accuracy / Precision > 99.0% / RSD < 1.0%[3]Highly variable without impurity standards
Detection of Inorganics Cannot detect directly, but mass balance is absoluteCannot detect (UV transparent)
Sample Recovery 100% Non-destructive (Analyte can be recovered)Destructive (Sent to waste)

Experimental Protocol: Self-Validating qNMR Workflow

To ensure scientific integrity, a qNMR protocol must be a self-validating system. The accuracy of the final purity value is entirely dependent on gravimetric precision and the complete relaxation of nuclear magnetization.

Materials & Reagents
  • Analyte: Ethyl 7-bromoisoquinoline-1-carboxylate (MW: 280.12 g/mol ).

  • Internal Standard (IS): Dimethyl sulfone (DMSO₂) certified reference material (MW: 94.13 g/mol , Purity ≥ 99.9%). Rationale: DMSO₂ provides a sharp, distinct singlet at ~3.0 ppm in CDCl₃, which perfectly avoids the aromatic protons (7.5–9.0 ppm) and the ethyl ester protons (~1.4 ppm triplet, ~4.5 ppm quartet) of the analyte.

  • Solvent: CDCl₃ (0.03% v/v TMS).

  • Balance: Mettler Toledo ultra-microbalance (d = 0.001 mg).

Step-by-Step Methodology

Step 1: Gravimetric Sample Preparation

  • Accurately weigh ~15.00 mg of Ethyl 7-bromoisoquinoline-1-carboxylate into a clean, static-free glass vial. Record exact weight ( Wx​ ).

  • Accurately weigh ~5.00 mg of the DMSO₂ Internal Standard into the same vial. Record exact weight ( Wstd​ ).

  • Add 0.8 mL of CDCl₃ to the vial. Vortex until complete dissolution is achieved. Transfer 0.6 mL to a 5 mm precision NMR tube.

Step 2: Determination of Longitudinal Relaxation Time ( T1​ ) Causality Check: Inversion-recovery experiments must be performed to determine the T1​ of the slowest relaxing proton of interest. If the relaxation delay ( D1​ ) is too short, the nuclei will not fully return to thermal equilibrium between pulses, leading to truncated integrals and artificially skewed purity results.

  • Run an inversion-recovery sequence.

  • Identify the longest T1​ between the analyte reporter peak (e.g., the ester -CH₂- quartet) and the IS peak. Assume the longest T1​ is 3.5 seconds.

Step 3: NMR Acquisition Parameters

  • Set the pulse angle to 90° for maximum signal-to-noise ratio.

  • Set the Relaxation Delay ( D1​ ) to ≥5×T1​ (e.g., 20 seconds). This ensures >99.3% magnetization recovery, a non-negotiable requirement for quantitative accuracy.

  • Acquire 64 to 128 scans to ensure a Signal-to-Noise (S/N) ratio of >250:1 for the peaks of interest.

Step 4: Integration and Absolute Purity Calculation

  • Phase and baseline-correct the spectrum manually.

  • Integrate the DMSO₂ singlet at 3.0 ppm ( Istd​ , Nstd​=6 protons).

  • Integrate a distinct analyte peak, such as the ester -CH₂- quartet at ~4.5 ppm ( Ix​ , Nx​=2 protons).

  • Calculate the absolute purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where M is molar mass, W is exact weight, and Pstd​ is the certified purity of the IS).

G Start 1. Gravimetric Co-weighing Analyte + IS (DMSO2) T1 2. Inversion-Recovery Determine Longest T1 Start->T1 Acquire 3. 1H-NMR Acquisition Set Delay D1 > 5 x T1 T1->Acquire Integrate 4. Phase, Baseline Correct & Integrate Peaks Acquire->Integrate Calculate 5. Absolute Purity Calculation (%) Integrate->Calculate

Diagram 2: Self-validating qNMR experimental workflow ensuring quantitative accuracy.

Conclusion

For complex pharmaceutical intermediates like Ethyl 7-bromoisoquinoline-1-carboxylate, relying solely on HPLC-UV for purity validation introduces significant risks of overestimation due to hidden impurities or differing UV response factors. qNMR provides an elegant, physically grounded alternative. By measuring the fundamental magnetic resonance of protons against a universally certified internal standard, qNMR delivers absolute purity data with superior accuracy, faster method development times, and complete independence from analyte-specific reference materials. As regulatory bodies increasingly adopt qNMR[4], it stands as the modern gold standard for early-stage and intermediate purity validation.

References

  • Enovatia. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia White Papers. Available at: [Link]

  • Maniara, G., et al. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Analytical Chemistry, ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Analysis of Halogen Leaving Groups in Isoquinoline-1-Carboxylate Scaffolds: A Guide for Researchers

Introduction: The Strategic Importance of Isoquinoline-1-Carboxylates and Leaving Group Selection Isoquinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Isoquinoline-1-Carboxylates and Leaving Group Selection

Isoquinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] The functionalization of the isoquinoline scaffold is a critical step in drug discovery and development, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the various positions on the isoquinoline ring, the C1 position is particularly susceptible to nucleophilic attack, making it a prime target for introducing molecular diversity.[3]

This guide provides a comprehensive comparative analysis of halogen leaving groups (Fluorine, Chlorine, Bromine, and Iodine) at the C1 position of isoquinoline-1-carboxylate scaffolds. Understanding the nuanced reactivity of these halogens in nucleophilic aromatic substitution (SNAAr) reactions is paramount for researchers aiming to optimize synthetic routes and achieve desired molecular architectures. We will delve into the mechanistic underpinnings of leaving group ability in this specific context, present comparative experimental data, and provide a detailed experimental protocol for a representative transformation.

The Anomaly of Halogen Reactivity in SNAr: A Mechanistic Perspective

In the realm of aliphatic nucleophilic substitution (SN1 and SN2), the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[4] However, in nucleophilic aromatic substitution (SNAr), this trend is often inverted, with fluorine typically being the most effective leaving group, followed by the other halogens (F > Cl ≈ Br > I).[5][6] This reversal is a direct consequence of the two-step addition-elimination mechanism that governs SNAr reactions.[7]

The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as the Meisenheimer complex.[7][8] The stability of this intermediate is crucial to the overall reaction rate. Electron-withdrawing groups on the aromatic ring enhance the rate of SNAr by stabilizing the negative charge of the Meisenheimer complex.[7][8]

The high electronegativity of fluorine plays a pivotal role in this initial step. By strongly withdrawing electron density from the carbon atom at the site of substitution, fluorine makes the ring more electrophilic and thus more susceptible to nucleophilic attack.[8][9] While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the second, fast step of the reaction—the rearomatization of the ring—and therefore does not influence the reaction rate.[8][10]

The isoquinoline nucleus, being a heteroaromatic system, is inherently electron-deficient, which facilitates nucleophilic substitution, particularly at the C1 position, which is adjacent to the ring nitrogen.[3] The nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate through resonance.

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Leaving Group Departure (Fast) Reactants Isoquinoline-1-carboxylate + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Slow Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Fast Products Substituted Isoquinoline + Halide (X⁻) TS2->Products

Caption: The two-step addition-elimination mechanism of SNAr on an isoquinoline scaffold.

Comparative Performance of Halogen Leaving Groups

The choice of halogen at the C1 position of an isoquinoline-1-carboxylate can significantly impact reaction outcomes, including yield, reaction time, and the required conditions. The following table summarizes the general reactivity trends and provides a comparative overview based on literature precedents.

Leaving GroupRelative Reactivity in SNArKey Characteristics & Experimental Considerations
Fluorine (F) Highest- Strong Inductive Effect: The high electronegativity of fluorine strongly activates the C1 position for nucleophilic attack, leading to faster reaction rates.[8][9] - Reaction Conditions: Often allows for milder reaction conditions (lower temperatures, weaker bases) compared to other halogens. - Synthetic Accessibility: Introduction of fluorine can sometimes be more challenging than other halogens.
Chlorine (Cl) Moderate to High- Good Balance: Offers a good balance between reactivity and stability. - Common Starting Material: Chloro-substituted isoquinolines are readily available or can be synthesized via standard methods.[11] - Reaction Conditions: May require slightly more forcing conditions (higher temperatures, stronger bases) than fluoro analogs.
Bromine (Br) Moderate- Versatility: Bromo-substituted isoquinolines are not only good substrates for SNAr but also for various cross-coupling reactions (e.g., Suzuki, Heck), offering synthetic flexibility.[11] - Reaction Conditions: Similar to or slightly more forcing than chloro derivatives.
Iodine (I) Lowest in SNAr- Primary Use in Cross-Coupling: While the weakest leaving group in SNAr, iodo-substituted isoquinolines are excellent substrates for palladium-catalyzed cross-coupling reactions.[12] - Reaction Conditions: Generally requires the most forcing conditions for SNAr, often leading to lower yields and potential side reactions.

Experimental Protocol: A Representative SNAr Reaction

This protocol details a general procedure for the nucleophilic substitution of a 1-halo-isoquinoline-1-carboxylate with a primary amine.

Materials:

  • 1-Halo-isoquinoline-1-carboxylate (e.g., methyl 1-chloro-isoquinoline-1-carboxylate)

  • Primary amine (e.g., benzylamine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

  • Base (e.g., Potassium carbonate - K₂CO₃, or Triethylamine - Et₃N)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 1-halo-isoquinoline-1-carboxylate (1.0 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent to dissolve the starting material.

  • Reagent Addition: Add the primary amine (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at the appropriate temperature (this will vary depending on the halogen; see table above for general guidance) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Add_Reactants Add 1-Halo-isoquinoline, Amine, and Base Start->Add_Reactants Add_Solvent Add Anhydrous Solvent (e.g., DMF) Add_Reactants->Add_Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Add_Solvent->Reaction Workup Quench with Water Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification End Characterize Product Purification->End

Caption: A step-by-step workflow for a typical SNAr reaction on a 1-halo-isoquinoline-1-carboxylate.

Conclusion: Strategic Selection for Synthetic Success

The choice of a halogen leaving group in the synthesis of isoquinoline-1-carboxylate derivatives is a critical decision that directly influences the efficiency and feasibility of a synthetic route. For direct nucleophilic substitution, fluorine is often the superior choice, enabling milder reaction conditions and faster conversions. However, the synthetic accessibility and the potential for subsequent cross-coupling reactions make chloro- and bromo-substituted isoquinolines highly valuable and versatile intermediates. While iodine is a less effective leaving group in SNAr, its utility in a vast array of cross-coupling methodologies ensures its continued importance in the synthetic chemist's toolbox. A thorough understanding of the mechanistic principles and the practical considerations outlined in this guide will empower researchers to make informed decisions and strategically design their synthetic pathways to access novel and medicinally relevant isoquinoline-based molecules.

References

  • BenchChem. (n.d.). Comparative analysis of different synthetic methods for fluorinated isoquinolines.
  • Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization.
  • Reactivity of Quinoline- and Isoquinoline-Based Heteroaromatic Substrates in Palladium(0)-Catalyzed Benzylic Nucleophilic Substitution. (2000, January 21). ACS Publications.
  • YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions.
  • Nucleophilic substitution in quinoline and isoquinoline. (n.d.).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). National Center for Biotechnology Information.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). National Center for Biotechnology Information.
  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. (n.d.). Defense Technical Information Center.
  • A Versatile Synthesis of Substituted Isoquinolines. (n.d.). National Center for Biotechnology Information.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (2025, January 15). MDPI.
  • S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. (2025, August 6). ResearchGate.
  • Synthesis of isoquinoline derivatives. (n.d.). ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 7-Bromoisoquinoline-1-carboxylate proper disposal procedures

Operational Guide: Safe Handling and Logistical Disposal of Ethyl 7-Bromoisoquinoline-1-carboxylate Ethyl 7-Bromoisoquinoline-1-carboxylate is a highly valued halogenated heterocyclic ester utilized extensively as a buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Logistical Disposal of Ethyl 7-Bromoisoquinoline-1-carboxylate

Ethyl 7-Bromoisoquinoline-1-carboxylate is a highly valued halogenated heterocyclic ester utilized extensively as a building block in pharmaceutical synthesis and drug discovery[1][2]. While its unique structure provides excellent reactivity for cross-coupling experiments, the presence of a covalently bonded bromine atom strictly classifies it as a halogenated organic compound. Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated wastes require rigorous segregation and specialized thermal destruction protocols to prevent environmental contamination and the formation of toxic byproducts[3][4].

As a laboratory professional, understanding the causality behind these safety and disposal protocols is critical to maintaining operational compliance and protecting facility infrastructure.

Mechanistic Safety & Handling Prerequisites

Expertise Insight: The ester and heteroaromatic ring structure of this compound can facilitate permeation through standard latex materials. Therefore, handling requires specific barrier protections to prevent dermal exposure.

  • Personal Protective Equipment (PPE): Always wear double-layered nitrile gloves (minimum 0.11 mm thickness), a chemically resistant lab coat, and tightly sealed safety goggles.

  • Engineering Controls: All manipulations, especially the weighing and transferring of the solid powder, must be conducted within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. This prevents the inhalation of aerosolized particulates and contains any potential dust generation.

Waste Segregation Protocol: The "Why" and "How"

Causality & Trustworthiness: Why is strict segregation mandatory? Mixing halogenated waste (like this brominated compound) with non-halogenated solvent waste drastically increases disposal costs and operational risks. When incinerated, halogens form corrosive acid gases, such as Hydrobromic acid (HBr)[5]. If a standard non-halogenated incinerator processes this waste, the HBr will rapidly corrode the facility's refractory lining and emit toxic gases into the atmosphere.

Step-by-Step Segregation Methodology:

  • Designation: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."

  • Material Compatibility: Ensure the container is made of High-Density Polyethylene (HDPE) or amber glass, which are chemically compatible with brominated heterocycles.

  • Exclusion: Never mix this compound with strong oxidizing agents, strong bases, or non-halogenated waste streams (e.g., pure ethanol, acetone, or toluene) in the waste carboy.

  • Tagging: Attach a standardized hazardous waste tag immediately upon the first drop of waste entering the container, clearly listing "Ethyl 7-Bromoisoquinoline-1-carboxylate" and checking the "Halogenated" and "Toxic" hazard boxes.

Logistical Disposal Plan & Incineration Workflow

Once the waste is segregated, it must be managed according to RCRA guidelines for hazardous waste generators[6].

Step-by-Step Disposal Methodology:

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The total volume in this area must not exceed 55 gallons[4].

  • Transfer to Central Storage: Once the container is full, date it and transfer it to the facility's Central Accumulation Area (CAA) within 3 days. Large Quantity Generators have a strict 90-day limit to dispose of the waste from this point[6].

  • TSDF Manifesting: Contract an EPA-approved Treatment, Storage, and Disposal Facility (TSDF). The waste must be manifested using the appropriate EPA waste codes (often D001 if mixed with flammable solvents, alongside specific state codes for halogenated organics)[7].

  • High-Temperature Incineration: The TSDF will process the compound in a specialized rotary kiln incinerator. To break the highly stable C-Br bond, the incinerator must operate at temperatures exceeding 1100°C with a minimum residence time of 2 seconds[3][5].

  • Flue Gas Scrubbing: The combustion process generates HBr gas. The facility must employ a caustic wet scrubber (using NaOH or Ca(OH)₂ solutions) to neutralize the acid gas into inert bromide salts before environmental release[3].

WasteFlow Start Waste Generation: Ethyl 7-Bromoisoquinoline- 1-carboxylate Decision Mixed with Non-Halogenated? Start->Decision Halogenated Halogenated Stream (Red/Yellow Tag) Decision->Halogenated No Mixed Mixed Waste Stream (Higher Disposal Cost) Decision->Mixed Yes Storage RCRA Satellite Accumulation (< 55 Gal, < 90 Days) Halogenated->Storage Mixed->Storage TSDF Transfer to EPA-Approved TSDF Storage->TSDF Incineration High-Temp Rotary Kiln (>1100°C) TSDF->Incineration Scrubber Caustic Scrubber (Neutralizes HBr) Incineration->Scrubber Flue Gas (HBr) Safe Safe Environmental Release (H2O, CO2, Salts) Scrubber->Safe

Workflow for the segregation, storage, and thermal destruction of halogenated organic waste.

Quantitative Data & Compliance Tables

Table 1: Physicochemical & Hazard Profile

Property / Parameter Specification / Details
Compound Name Ethyl 7-Bromoisoquinoline-1-carboxylate
CAS Number 1823278-31-4[1][2]
Molecular Formula C₁₂H₁₀BrNO₂[1][2]
Waste Classification Halogenated Organic Waste[3]

| Primary Hazard | Skin/Eye Irritant, Environmental Toxicity |

Table 2: RCRA Waste Accumulation & Disposal Parameters

Parameter Regulatory Standard
SAA Volume Limit 55 Gallons (or 1 qt acutely hazardous)[4]
CAA Time Limit 90 days (for Large Quantity Generators)[6]
Incineration Temp > 1100°C (Rotary Kiln)[3]

| Scrubbing Mechanism | Alkaline Neutralization of HBr[3][5] |

Mechanism Comp Halogenated Waste (C12H10BrNO2) Thermal Thermal Comp->Thermal Gases Combustion Gases CO2, H2O, NOx, HBr Thermal->Gases C-Br Cleavage Neutral Alkaline Scrubbing (NaOH / Ca(OH)2) Gases->Neutral Salts Inert Salts (NaBr, CaBr2) Neutral->Salts Acid-Base Neutralization

Chemical transformation pathway during high-temperature incineration and alkaline scrubbing.

Step-by-Step Spill Response Methodology

A self-validating protocol for accidental release ensures immediate containment without escalating the hazard.

  • Evacuate & Assess: Clear personnel from the immediate vicinity. Assess whether the spill consists of dry powder or is dissolved in an organic solvent.

  • Don Appropriate PPE: Ensure double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator are worn before approaching the spill.

  • Containment (Solid Spill): Gently cover the powder with damp paper towels to prevent aerosolization. Do not dry sweep, as this will launch particulates into the breathing zone.

  • Containment (Liquid Spill): If the compound is dissolved in an organic solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Carefully scoop the absorbed material or damp paper towels using a non-sparking tool and place it into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill area with a mild detergent and water, collecting the rinsate as halogenated aqueous waste.

  • Labeling: Label the bag as "Hazardous Spill Residue - Contains Halogenated Organics" and transfer it immediately to the Satellite Accumulation Area.

References

  • [3] US Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

  • [4] US Environmental Protection Agency (EPA). Hazardous Waste Management Facilities and Units. Available at: [Link]

  • [5] J-Stage. Incineration of Hazardous Waste: A Critical Review Update. Available at:[Link]

  • [6] HETI Services. EPA Rules For Hazardous Waste Management: A Primer on RCRA. Available at:[Link]

  • [7] US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.